Product packaging for Clovoxamine fumarate(Cat. No.:CAS No. 54739-21-8)

Clovoxamine fumarate

Cat. No.: B1352838
CAS No.: 54739-21-8
M. Wt: 400.9 g/mol
InChI Key: HOFGGHPYWKSXTN-QCHLHFLZSA-N
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Description

Clovoxamine fumarate is a chemical compound that was investigated in the 1970s and 1980s for its potential as an antidepressant and anxiolytic agent, but it was never commercially marketed . Its primary research value lies in its mechanism of action as a serotonin-norepinephrine reuptake inhibitor (SNRI) . Preclinical data indicated that it had little affinity for muscarinic acetylcholine, histamine, adrenergic, and serotonin receptors, suggesting a potentially favorable side-effect profile compared to older tricyclic antidepressants . A clinical study on patients with depressive illness who were free from serious physical disease reported that this compound had no clinically important effects on the electrocardiogram (ECG) when administered in therapeutic doses . The compound is structurally related to the selective serotonin reuptake inhibitor (SSRI) fluvoxamine . This compound is presented for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25ClN2O6 B1352838 Clovoxamine fumarate CAS No. 54739-21-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;2-[(E)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2.C4H4O4/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-14+;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFGGHPYWKSXTN-QCHLHFLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866440
Record name Clovoxamine fumarate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54739-21-8
Record name 1-Pentanone, 1-(4-chlorophenyl)-5-methoxy-, O-(2-aminoethyl)oxime, (1E)-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54739-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clovoxamine fumarate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clovoxamine fumarate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOVOXAMINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21VG81S0IX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Structural Activity Relationships Sar

Synthetic Methodologies and Chemical Derivations

The synthesis of clovoxamine (B1669253), a member of the oxime ether class of compounds, can be achieved through established chemical reactions, and its core structure provides a scaffold for the generation of various analogs.

Established Synthetic Routes to Clovoxamine Fumarate (B1241708)

The synthesis of clovoxamine involves a two-step process. The primary route is analogous to the synthesis of its close structural relative, fluvoxamine (B1237835). neu.edu.trwikipedia.org The process begins with the appropriate ketone precursor, 4'-chloro-5-methoxyvalerophenone. This starting material undergoes a condensation reaction with O-(2-aminoethyl)hydroxylamine. This reaction forms the characteristic oxime ether bond (C=N-O-R) of clovoxamine.

The resulting clovoxamine free base is then converted to its fumarate salt. This is achieved by reacting the basic clovoxamine molecule with fumaric acid. The salt formation enhances the compound's stability and solubility. A general principle for this type of synthesis involves the initial formation of an oxime from a ketone and hydroxylamine, followed by etherification. researchgate.net

Advanced Synthetic Approaches for Analog Generation

The generation of clovoxamine analogs for research purposes, such as structure-activity relationship studies, employs more advanced synthetic strategies. One key approach is the systematic modification of the aromatic ring. nih.gov This involves synthesizing a library of compounds where the chloro-substituent on the phenyl group is replaced by other halogens (e.g., fluorine, bromine, iodine) or by multiple halogen substitutions at different positions on the ring. nih.gov This allows for a detailed exploration of how electronic effects and steric properties influence biological activity.

Another advanced strategy involves the N-alkylation of precursor molecules with various substituted alkyl or heterocyclic groups. mdpi.com This approach aims to create analogs with potentially altered binding affinities or multi-target pharmacological profiles by modifying the amino-terminal portion of the molecule. mdpi.com

Molecular Architecture and Stereochemical Considerations

The specific three-dimensional arrangement of atoms in the clovoxamine molecule is critical to its function.

Core Structural Features of Clovoxamine

Clovoxamine, with the chemical formula C14H21ClN2O2, is an O-(2-aminoethyl)oxime derivative of 5-methoxyvalerophenone. wikipedia.orgnih.gov Its molecular structure is defined by several key features:

A 4-chlorophenyl group , which is a critical component for its interaction with biological targets.

A five-carbon aliphatic chain with a methoxy (B1213986) group at the terminal (5th) position.

An oxime ether functional group (C=N-O-CH2-CH2-NH2). This group connects the phenyl-containing ketone backbone to an aminoethyl side chain. nih.gov

The compound is structurally related to fluvoxamine, the primary difference being the substitution on the phenyl ring: clovoxamine has a chloro group, whereas fluvoxamine has a trifluoromethyl group. wikipedia.orgnih.gov

Influence of Stereoisomerism on Biological Activity

While clovoxamine is an achiral molecule and does not have enantiomers, it does exhibit geometric isomerism due to the carbon-nitrogen double bond (C=N) of the oxime group. ncats.io This results in the potential for two stereoisomers: the (E)-isomer and the (Z)-isomer.

The specific spatial arrangement of the groups around this double bond is crucial for biological activity. The IUPAC name for clovoxamine is 2-[(E)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine, which explicitly identifies the active form as the (E)-isomer. nih.gov This indicates that the geometric configuration of the oxime ether is a key determinant of the molecule's ability to bind to its target sites effectively.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies explore how modifications to a compound's chemical structure affect its biological activity. For clovoxamine and its analogs, SAR investigations have focused on the key structural components: the aromatic ring, the aliphatic chain, and the amino group.

Research on halogenated analogs of the structurally similar compound fluvoxamine provides significant insight into the SAR of this chemical class. nih.gov These studies demonstrate that both the type and position of the halogen substituent on the phenyl ring dramatically influence binding affinity for the serotonin (B10506) transporter (SERT). For example, introducing a second chlorine atom to the fluvoxamine structure to create a 3,4-dichloro analog resulted in a significant increase in binding affinity. nih.gov This suggests that the electronic landscape of the aromatic ring is a major factor in molecular recognition at the target site. In silico modeling from these studies identified potential halogen bond interactions between the halogen atoms and the backbone carbonyl oxygen atoms of specific amino acid residues (E493 and T497) within the SERT protein. nih.gov

The length and substitution of the alkane chain and the nature of the terminal amino group are also important. While not directly studied for clovoxamine in the provided literature, general principles for related compounds suggest that an unbranched alkyl chain is often preferred, and the presence of a primary or secondary amine is typically essential for activity. neu.edu.tr

The following table summarizes the binding affinity data for various fluvoxamine analogs, illustrating the impact of halogen substitution on SERT binding.

CompoundSubstitution on Phenyl RingSERT Binding Affinity (Ki, nM)
Fluvoxamine4-CF3458
Analog 463,4-diCl9
Fluoxetine (B1211875)4-CF331
Analog 423,4-diCl5

Data sourced from a study on fluoxetine and fluvoxamine analogs. nih.gov

Elucidation of Key Pharmacophoric Elements

The molecular architecture of clovoxamine, an aralkylketone oxime ether, contains several key features that are critical for its biological activity. nih.govdrugbank.com Its structure is closely related to fluvoxamine, and its pharmacophoric elements can be understood in the context of general models for selective serotonin reuptake inhibitors (SSRIs). wikipedia.orgneu.edu.tr

A widely accepted pharmacophore model for SSRIs includes a positively ionizable group, a hydrophobic group, and at least one aromatic ring. biorxiv.org In clovoxamine, these elements are clearly represented. The primary amino group on the O-(2-aminoethyl) chain serves as the positive ionizable group at physiological pH. wikipedia.org The substituted phenyl ring acts as the primary aromatic feature, while the methoxypentyl chain contributes significant hydrophobicity. wikipedia.org

More complex pharmacophore models developed specifically for ligands of the serotonin transporter (SERT), such as fluvoxamine, provide further detail. These models often include an additional hydrogen bond acceptor (HBA) feature, a hydrogen bond donor (HBD) feature, and another hydrophobic region. acs.org For clovoxamine, the ether oxygen of the oxime and the methoxy group can act as hydrogen bond acceptors, while the terminal amine functions as a hydrogen bond donor. wikipedia.orgacs.org The 4-chloro substitution on the phenyl ring is a critical element, interacting with specific sites in the target protein. wikipedia.org The length of the side chain, typically comprising 3 to 4 atoms, is also a known factor in the activity of this class of compounds. neu.edu.tr

The essential pharmacophoric features of Clovoxamine are:

A substituted phenyl ring (specifically 4-chlorophenyl). wikipedia.org

An oxime ether linkage (-C=N-O-). nih.gov

An aliphatic chain (5-methoxypentan-1-one backbone). wikipedia.org

A terminal, ionizable amino group (-NH2). wikipedia.orgbiorxiv.org

Rational Design of Clovoxamine Fumarate Derivatives

The rational design of derivatives based on the clovoxamine and fluvoxamine scaffold has been a subject of research to refine activity and selectivity. Structure-activity relationship (SAR) studies focus on modifying key parts of the molecule—namely the aromatic ring, the aliphatic chain, and the amino group—to understand their impact on binding affinity to the serotonin transporter (SERT). neu.edu.trnih.gov

One prominent study involved the systematic modification of the halogen substitution on the phenyl ring of fluvoxamine, a very close structural analog of clovoxamine where a 4-trifluoromethylphenyl group replaces the 4-chlorophenyl group. nih.govnih.gov In this research, a series of fluvoxamine analogs were synthesized with different halogen atoms (fluorine, chlorine, bromine, iodine) at various positions on the phenyl ring. nih.gov The goal was to investigate the role of halogen bonding in the interaction with SERT. nih.gov

The findings demonstrated that both the type of halogen and its position significantly influence binding affinity. The study identified potential halogen bond interactions with the backbone carbonyl oxygen atoms of specific amino acid residues (E493 and T497) within the SERT binding site. nih.gov Notably, the introduction of a second chlorine atom to create a 3,4-dichloro substituted analog of fluvoxamine resulted in a compound with significantly higher affinity for SERT compared to the original molecule. nih.gov This highlights the potential for targeted modifications to enhance molecular interactions and, consequently, biological activity.

The following table summarizes the research findings for a selection of these rationally designed fluvoxamine derivatives, illustrating the impact of substitutions on SERT binding affinity. nih.gov

Table 1. SERT Binding Affinity of Halogenated Fluvoxamine Derivatives

Compound Phenyl Ring Substitution SERT Kᵢ (nM)
Fluvoxamine 4-CF₃ 458
Analog 1 4-F 321
Analog 2 4-Cl 119
Analog 3 4-Br 102
Analog 4 4-I 158

Table 2. Compound Names Mentioned in the Article

Compound Name
This compound
Clovoxamine
Fluvoxamine

Molecular Pharmacology and Mechanism of Action Preclinical Studies

Neurotransmitter Transporter Interactions

Preclinical data identify clovoxamine (B1669253) as a dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, which forms the primary basis of its mechanism of action. wikipedia.organavex.com Its engagement with monoamine transporters has been evaluated to determine its potency and selectivity.

Serotonin (5-HT) Transporter Inhibition

In vitro studies have confirmed that clovoxamine binds to the serotonin transporter (SERT). reactome.orgnih.govguidetopharmacology.org This interaction inhibits the reuptake of serotonin from the synaptic cleft. The binding affinity of clovoxamine for SERT has been quantified with a Kᵢ value of 61 nM. reactome.orgnih.govguidetopharmacology.org This demonstrates a potent interaction with the serotonin transporter, a key characteristic for many antidepressant compounds.

Noradrenaline (NA) Transporter Inhibition

Clovoxamine is described as having a dual action by also blocking the reuptake of noradrenaline (norepinephrine). anavex.com This classifies it as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orgnih.gov This inhibition of the norepinephrine transporter (NET) is expected to increase the synaptic availability of norepinephrine. However, specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for clovoxamine at the norepinephrine transporter are not extensively detailed in the available scientific literature.

Evaluation of Dopamine (B1211576) (DA) Transporter Affinity

The affinity of clovoxamine for the dopamine transporter (DAT) appears to be low. While direct binding data for clovoxamine is limited, information from its structural analog, fluvoxamine (B1237835), shows negligible affinity for the dopamine transporter. wikipedia.orgresearchgate.net Studies on fluvoxamine indicate it has only very weak effects on dopamine neuronal reuptake. researchgate.net This suggests that clovoxamine's mechanism of action is not significantly mediated by the inhibition of dopamine transport.

Interactive Table: Clovoxamine and Related Compound Transporter Affinities

Compound Transporter Binding Affinity (Kᵢ, nM)
Clovoxamine SERT 61 reactome.orgnih.govguidetopharmacology.org
Clovoxamine NET Described as inhibitor; specific Kᵢ not available anavex.com
Fluvoxamine (analog) SERT 2.5 wikipedia.org
Fluvoxamine (analog) NET 1,427 wikipedia.org
Fluvoxamine (analog) DAT Low affinity; specific Kᵢ not consistently reported wikipedia.orgresearchgate.net

Receptor Binding and Ligand Selectivity Profiling (In Vitro)

The selectivity of a compound is crucial to its pharmacological profile. In vitro receptor binding studies have been conducted to assess clovoxamine's affinity for various other neuroreceptors.

Affinity for Key Neurotransmitter Receptors (Muscarinic, Histaminergic, Adrenergic, Serotonergic)

Preclinical studies have consistently shown that clovoxamine has little to no significant affinity for several key neurotransmitter receptors. wikipedia.organavex.com Specifically, it demonstrates negligible binding to muscarinic acetylcholine, histaminergic, adrenergic (alpha and beta), and various serotonergic receptor subtypes. wikipedia.organavex.comdrugbank.com This low affinity for these receptors suggests that clovoxamine is unlikely to produce side effects commonly associated with the antagonism of these sites, such as anticholinergic, sedative, or cardiovascular effects seen with some other psychotropic drugs. nih.gov

Sigma-1 Receptor Agonism and Its Mechanistic Implications (Inferred from Related Compounds)

While direct studies on clovoxamine's interaction with the sigma-1 receptor are not widely available, its structural relationship to fluvoxamine allows for inference. wikipedia.org Fluvoxamine is a potent agonist at the sigma-1 receptor, exhibiting a high binding affinity with a Kᵢ value of 36 nM. wikipedia.org Among selective serotonin reuptake inhibitors (SSRIs), fluvoxamine has the highest affinity for this receptor. wikipedia.orgthieme-connect.com

Interactive Table: Receptor Binding Profile of Clovoxamine and Inferred Sigma-1 Affinity

Receptor Type Compound Binding Affinity
Muscarinic, Histaminergic, Adrenergic, Serotonergic Clovoxamine Little to negligible wikipedia.organavex.com
Sigma-1 Fluvoxamine (analog) High affinity (Kᵢ = 36 nM); Agonist activity wikipedia.orgreactome.org

Intracellular Signaling Cascades and Adaptive Neurobiological Responses (Preclinical)

Following the initial action of serotonin reuptake inhibition, the therapeutic effects of compounds like clovoxamine are understood to be mediated by a series of time-dependent, adaptive changes within the central nervous system. These neurobiological responses involve the modulation of intracellular signaling pathways, receptor sensitivity, and the expression of factors related to neuronal plasticity.

Modulation of Adenylate Cyclase-cAMP Pathways

The long-term administration of many antidepressant agents, particularly selective serotonin reuptake inhibitors (SSRIs), is associated with significant alterations in intracellular signaling, most notably the adenylate cyclase-cyclic adenosine (B11128) monophosphate (cAMP) pathway. mdpi.comtandfonline.com This pathway is a critical component of G-protein coupled receptor (GPCR) signaling. nih.gov Activation of certain GPCRs stimulates the enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cAMP. nih.govmdpi.com

An increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). tandfonline.comnih.gov Activated PKA, in turn, phosphorylates various downstream targets, including the pivotal cAMP Response Element-Binding protein (CREB) transcription factor. mdpi.comtandfonline.com Chronic antidepressant treatment has been shown to stimulate CREB function. tandfonline.com The activation of the cAMP-CREB cascade is a key mechanism that regulates the expression of genes involved in neuroplasticity, cell survival, and cognition. mdpi.com This leads to structural and functional changes in brain regions implicated in mood regulation. mdpi.com

Regulation of Beta-Adrenergic Receptor Functionality

Historically, the downregulation of central beta-adrenergic receptors was proposed as a common mechanism for antidepressant action, particularly for tricyclic antidepressants. caldic.com However, preclinical research on closely related SSRIs suggests this may not be a universal requirement for efficacy. Specifically, studies involving fluvoxamine, a structurally similar compound to clovoxamine, have indicated that it does not cause a downregulation of beta-adrenoceptors. nih.gov This finding suggests that the antidepressant profile of fluvoxamine, and by extension clovoxamine, is not dependent on the modulation of beta-adrenergic receptor density, distinguishing its mechanism from that of older antidepressant classes. nih.gov Beta-adrenergic receptors, which are stimulated by endogenous catecholamines, belong to the G protein-coupled receptor family and are involved in numerous physiological and central nervous system processes. mdpi.comrevespcardiol.org

Downregulation of Specific Serotonin Receptor Subtypes (e.g., 5-HT2)

A significant adaptive change observed following chronic administration of SSRIs is the downregulation of specific postsynaptic serotonin receptors, particularly the 5-HT2A subtype. nih.govresearchgate.net While the acute increase in synaptic serotonin can stimulate a broad range of serotonin receptors, the long-term, sustained elevation is believed to trigger a homeostatic reduction in the density and sensitivity of 5-HT2A receptors. nih.govnih.gov

This downregulation is considered a crucial element of the therapeutic response. nih.gov It has been hypothesized that an initial, broad stimulation of serotonin receptors may contribute to a temporary increase in anxiety at the beginning of treatment, whereas the subsequent, delayed downregulation of 5-HT2 receptors aligns with the gradual onset of clinical efficacy. nih.gov Furthermore, preclinical studies have shown that chronic administration of 5-HT2A antagonists can paradoxically lead to a downregulation of these same receptors, an effect predicted to be beneficial in the treatment of depression. csic.esmdpi.com This suggests that reducing the signaling capacity of the 5-HT2A receptor system is a key neuroadaptive mechanism for this class of compounds.

Neurotrophic Factor Expression and Neuroplasticity Mechanisms (Inferred from Related Antidepressant Research)

Depression is increasingly linked to impaired neuroplasticity and reduced levels of neurotrophic factors in critical brain regions like the hippocampus and prefrontal cortex. nih.govnih.gov Antidepressants are thought to exert their therapeutic effects in part by reversing these deficits and promoting neuronal and synaptic plasticity. nih.gov

A central player in this process is the Brain-Derived Neurotrophic Factor (BDNF). nih.govresearchgate.net Preclinical research demonstrates that chronic antidepressant treatment upregulates the cAMP-CREB signaling pathway, which in turn increases the expression of BDNF. mdpi.comtandfonline.com BDNF promotes neurogenesis, synaptogenesis, and cell survival, effectively counteracting the neuronal atrophy associated with stress and depression. mdpi.comnih.gov In a preclinical study directly relevant to clovoxamine, a two-week administration of the related compound fluvoxamine was shown to restore dendritic length and spine densities in rats exposed to early-life stress. nih.gov This provides direct evidence that a compound of this class can induce structural neuroplastic changes.

Enzyme Inhibition Profiles (Preclinical)

The metabolic profile and potential for drug-drug interactions of a compound are determined by its interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) system.

Cytochrome P450 Isoenzyme Interactions (Inferred from Related Compounds)

Preclinical in vitro studies on fluvoxamine, a compound structurally and functionally related to clovoxamine, provide a detailed profile of its inhibitory effects on various cytochrome P450 isoenzymes. This data is critical for inferring the potential enzymatic inhibition profile of clovoxamine.

Fluvoxamine is a potent inhibitor of CYP1A2 and CYP2C19, showing high affinity for these enzymes. nih.govresearchgate.net It also demonstrates clinically significant inhibition of CYP2C9 and CYP2D6, although with lower affinity. nih.gov Its effect on CYP3A4 is considered relatively weak. nih.gov The potent inhibition of CYP1A2 is a unique characteristic among many SSRIs. psychiatrist.com This profile indicates a high potential for drug-drug interactions when co-administered with drugs metabolized by these specific isoenzymes. The metabolism of fluvoxamine itself is thought to be mediated, at least in part, by CYP2D6. pharmgkb.org

The table below summarizes the in vitro inhibition constants (Ki) of fluvoxamine against key CYP450 isoenzymes, which can be used to infer the profile for clovoxamine.

Table 1: Inferred Cytochrome P450 Isoenzyme Inhibition Profile of Clovoxamine Based on Preclinical Data for Fluvoxamine

Isoenzyme Inhibition Constant (Ki) in µM Potency of Inhibition Reference(s)
CYP1A2 0.041 Potent nih.gov
CYP2C19 0.087 Potent nih.gov
CYP2C9 2.2 Moderate nih.gov
CYP2D6 4.9 Moderate nih.gov

| CYP3A4 | 24 | Weak | nih.gov |

Table 2: List of Compounds Mentioned

Compound Name
Adenosine triphosphate (ATP)
Adenylate Cyclase
Beta-Adrenergic Receptors
Brain-Derived Neurotrophic Factor (BDNF)
Clovoxamine fumarate (B1241708)
CREB (cAMP Response Element-Binding protein)
Cyclic adenosine monophosphate (cAMP)
Cytochrome P450 (CYP)
Fluvoxamine
Protein Kinase A (PKA)
Serotonin (5-HT)
5-HT2 Receptors

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The ADME profile of a drug dictates its onset, intensity, and duration of action. Understanding these parameters in preclinical species is vital for predicting human pharmacokinetics.

Preclinical studies, primarily in rats, have been fundamental in elucidating the kinetic profile of clovoxamine (B1669253). Following administration, clovoxamine is absorbed and distributed throughout the body. In a study involving freely moving rats, various antidepressants, including clovoxamine, were infused intravenously to assess their properties. nih.gov

While specific ADME data for clovoxamine in rats is not extensively detailed in the provided results, general principles of preclinical pharmacokinetic studies in rats involve administering the compound and subsequently collecting biological samples (e.g., blood, plasma, urine, and feces) at various time points to measure drug concentrations. semanticscholar.orgfarmaciajournal.comscielo.br These studies allow for the calculation of key pharmacokinetic parameters. For instance, a study on carvedilol (B1668590) in rats involved oral administration and subsequent blood sampling to determine its pharmacokinetic profile when co-administered with fluvoxamine (B1237835). farmaciajournal.com Similarly, preclinical pharmacokinetic studies often utilize non-compartmental analysis to determine parameters like the area under the concentration-time curve (AUC), elimination half-life (t1/2), and clearance (Cl). farmaciajournal.com

The table below illustrates typical pharmacokinetic parameters that are determined in preclinical rat studies.

ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve; a measure of total drug exposure over time.
t1/2 Elimination half-life; the time required for the drug concentration to decrease by half.
Cl Clearance; the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

This table represents a general template for pharmacokinetic data and is not populated with specific clovoxamine data due to its absence in the provided search results.

The metabolism of a drug can significantly impact its efficacy and safety profile by producing metabolites that may be active or inactive. In preclinical studies, identifying these metabolites and assessing their pharmacological relevance is a critical step. nih.gov For many antidepressants, metabolism proceeds through oxidative pathways, which can be influenced by various factors. pharmgkb.org

Kinetic Profiles in Preclinical Species (e.g., Rats)

Central Nervous System (CNS) Distribution Kinetics

For a drug intended to act on the CNS, its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain is paramount.

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. escholarship.orgnih.gov Transport across the BBB can occur via passive diffusion for lipophilic molecules or through carrier-mediated transport for other substances. diva-portal.org The physical barrier is formed by tight junctions between brain capillary endothelial cells. escholarship.org

Recent research on the related compound fluvoxamine has shown that it can increase transcytosis in brain endothelial cells, suggesting a mechanism for enhanced delivery of substances into the brain. nih.gov A single injection of fluvoxamine was found to be sufficient to allow a fluorescent tracer to accumulate in the brain in vivo. nih.gov This modulation of membrane trafficking by antidepressants could be a key mechanism of their action and has implications for drug delivery to the brain. nih.gov

The distribution of drugs within the brain is not always a simple linear process. It can be influenced by active efflux transporters, such as P-glycoprotein (P-gp), which are present at the BBB and actively pump certain substances out of the brain. mdpi.compreprints.org This mechanism protects the brain from potentially harmful compounds but can also limit the effectiveness of CNS-acting drugs. mdpi.compreprints.org

Studies on fluvoxamine have indicated that it may be a substrate for these active efflux transporters. nih.gov Evidence suggests that fluvoxamine can inhibit P-gp, which could lead to a disproportionate increase in its concentration in the brain with increasing doses, a phenomenon known as non-linear brain distribution. nih.gov This non-linearity is an important factor to consider in the pharmacokinetic modeling of brain distribution. nih.gov

Understanding the concentration of a drug in different brain compartments is crucial for correlating its presence with its pharmacological effects. It is generally the unbound, or free, drug concentration that is pharmacologically active. acs.org Preclinical techniques such as intracerebral microdialysis allow for the measurement of free drug concentrations in the brain's extracellular fluid (ECF), while total brain tissue concentrations can also be determined. nih.gov

In studies with fluvoxamine in rats, both ECF and total brain tissue concentrations were measured, providing a comprehensive picture of its distribution. nih.gov These studies revealed that fluvoxamine is rapidly transported into the brain, with maximal ECF and brain concentrations occurring shortly after maximal plasma concentrations. nih.gov The concentration-time curves in the ECF and total brain tissue showed similar kinetic profiles. nih.gov A pharmacokinetic model developed from this data described the mass exchange between a shallow, perfusion-limited brain compartment and a deep brain compartment, incorporating both passive diffusion and saturable active efflux. nih.govnih.gov This model provided precise estimates of the parameters for passive influx and efflux, as well as the concentration at which 50% of the maximum active efflux is reached. nih.govnih.gov

The following table summarizes the key findings related to fluvoxamine's CNS distribution in rats, which provides a relevant framework for understanding clovoxamine's potential behavior.

ParameterFinding in Fluvoxamine Rat StudiesCitation
Brain Entry Rapid transport into the brain. nih.gov
Peak Concentrations Maximal ECF and brain concentrations observed ~20 minutes after maximal plasma concentration. nih.gov
Distribution Kinetics Similar kinetic profiles in ECF and total brain tissue. nih.gov
Distribution Model A catenary two-compartment model described the distribution into the brain. nih.govnih.gov
Efflux Mechanism Saturable active efflux from a deep brain compartment to a shallow compartment. nih.govnih.gov
Passive Influx (kin) 0.16 min⁻¹ nih.govnih.gov
Efflux from shallow compartment (kout) 0.019 min⁻¹ nih.govnih.gov
C50 for active efflux 710 ng.ml⁻¹ nih.govnih.gov

Nonlinear Brain Distribution and Active Efflux Transporters

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool in preclinical drug development, enabling a quantitative understanding of the relationship between a drug's concentration in the body over time and its pharmacological effect. frontiersin.org This approach allows for the prediction of the time course of drug effects, optimization of dosing regimens, and translation of findings from animal models to clinical settings. frontiersin.orgcatapult.org.uk For compounds targeting the central nervous system, such as Clovoxamine fumarate (B1241708), PK/PD modeling focuses on linking plasma and brain concentrations to the engagement of the intended biological target.

Correlation of Plasma/Brain Concentrations with Target Occupancy (e.g., SERT)

The primary mechanism of action for selective serotonin (B10506) reuptake inhibitors (SSRIs) is the blockade of the serotonin transporter (SERT). nih.gov Preclinical research in animal models, specifically in rats, has established a direct and predictable relationship between the concentrations of the active compound in plasma, brain extracellular fluid (ECF), and brain tissue, and the degree of SERT occupancy. researchgate.net

Studies involving intravenous administration of the active drug have demonstrated that SERT occupancy can be directly related to these concentrations using a hyperbolic function (Bmax model). nih.govnih.gov In these models, the maximum SERT occupancy (Bmax) was determined to be approximately 95%. nih.govresearchgate.net The concentration of the drug required to achieve 50% of this maximal occupancy is defined as the EC50.

A robust correlation exists between drug concentrations in different biological compartments and the resulting SERT occupancy. By analyzing drug concentrations in plasma, brain ECF, and total brain tissue, researchers can predict the degree of target engagement in the brain. nih.gov Notably, PK/PD models that relate SERT occupancy to brain ECF and brain tissue concentrations have been shown to be more precise than those based solely on plasma concentrations, likely due to the complexities of drug distribution across the blood-brain barrier. nih.govnih.gov

The following table presents the estimated EC50 values for SERT occupancy based on drug concentrations in different compartments, as determined in preclinical rat models. nih.govresearchgate.net

ParameterPlasmaBrain ECFBrain Tissue
EC50 (ng/mL) 0.480.2214.8
EC50 represents the concentration required for half-maximal SERT occupancy.

Quantitative Characterization of Dose-Response Relationships in Animal Models

The relationship between the administered dose of a drug and its pharmacodynamic effect (i.e., SERT occupancy) is a cornerstone of preclinical evaluation. Quantitative analysis in animal models provides essential data on the onset, magnitude, and duration of target engagement at different dose levels.

In rat models, the dose-response relationship for SERT occupancy has been characterized following intravenous infusions. nih.govresearchgate.net These studies reveal that higher doses not only achieve high levels of SERT occupancy more rapidly but also sustain this engagement for a longer duration. nih.gov For instance, following a 30-minute intravenous infusion, the highest SERT occupancy was achieved almost immediately (within 10 to 15 minutes). nih.govresearchgate.net

After reaching this peak, the duration of high occupancy was directly dependent on the administered dose. Subsequently, the SERT occupancy was observed to decline at a steady rate. nih.govnih.gov This predictable, dose-dependent time course of target engagement is fundamental for designing effective dosing strategies in further preclinical and clinical studies. frontiersin.org Preclinical PET imaging studies in mice have also been utilized to assess the impact of different doses on transporter binding in the brain. nih.gov

The table below summarizes the findings from a dose-response study in rats, illustrating the effect of different intravenous doses on the duration of SERT occupancy. nih.govnih.govresearchgate.net

Dose Administered (mg/kg)Time to Peak OccupancyDuration of Maintained High OccupancyRate of Decline
1.0 10-15 minutes1.5 hours8% per hour
7.3 10-15 minutes7.0 hours8% per hour
Data derived from studies in rats receiving a 30-minute intravenous infusion.

Preclinical Neuropharmacological and Behavioral Investigations

Neurochemical Modulations in Animal Brain Regions

The primary mechanism of action of clovoxamine (B1669253) is understood to be its ability to inhibit the reuptake of serotonin (B10506) and norepinephrine (B1679862). wikipedia.org Preclinical studies have delved into how this dual-reuptake inhibition translates to changes in monoamine levels and receptor functions within specific brain regions of animals.

In preclinical models, fluvoxamine (B1237835) administration leads to an increase in extracellular 5-HT levels by blocking its reuptake transporter. niph.go.jp This action also influences the turnover rates of these monoamines, often measured by the ratio of their metabolites to the parent neurotransmitter (e.g., 5-HIAA/5-HT for serotonin and HVA/DA for dopamine). nih.gov For instance, studies have shown that fluvoxamine can decrease the 5-HIAA/5-HT ratio, indicating a reduced turnover of serotonin. nih.govniph.go.jp Furthermore, fluvoxamine has been found to affect dopamine (B1211576) turnover, potentially by modulating tetrahydrobiopterin (B1682763) (BH4) levels, a crucial cofactor in monoamine synthesis. nih.gov Given that clovoxamine also acts as a serotonin and norepinephrine reuptake inhibitor, it is plausible that it would exert similar, if not more complex, effects on monoamine levels and turnover in various brain regions. wikipedia.org The norepinephrine reuptake inhibition component suggests that clovoxamine would also impact noradrenergic pathways, a feature that distinguishes it from SSRIs like fluvoxamine.

Table 1: Expected Effects of Clovoxamine on Monoamine Systems Based on Related Compounds

Monoamine System Expected Effect on Extracellular Levels Expected Effect on Turnover
Serotonin (5-HT) Increase Decrease
Norepinephrine (NE) Increase Decrease

Chronic administration of antidepressant medications, particularly those that modulate monoamine systems, is known to induce adaptive changes in receptor densities and their functional status in various brain regions. mdpi.com While direct evidence for clovoxamine is limited, research on related compounds provides a framework for its likely effects.

Antidepressants that increase synaptic serotonin levels, such as SSRIs, can lead to the desensitization and downregulation of certain serotonin receptors, including the 5-HT1A autoreceptors located on serotonin neurons. nih.gov This desensitization is thought to be a key mechanism contributing to the therapeutic delay of these drugs. nih.gov Conversely, repeated treatment with some antidepressants can lead to a downregulation of postsynaptic 5-HT2A receptors, which may also contribute to their therapeutic effects. nih.gov

Given clovoxamine's action as a serotonin and norepinephrine reuptake inhibitor, it would be expected to induce similar adaptive changes in both serotonergic and adrenergic receptor systems. wikipedia.org Chronic exposure to increased levels of norepinephrine typically leads to a downregulation of β-adrenergic receptors. These neuroadaptive changes in receptor density and function in key brain areas like the hippocampus, prefrontal cortex, and amygdala are believed to underlie the long-term therapeutic efficacy of antidepressant treatments. mdpi.comnih.gov Furthermore, some antidepressants, including the related compound fluvoxamine, exhibit affinity for sigma-1 receptors, which may contribute to their neuroplastic effects and cognitive benefits observed in preclinical models. researchgate.net

Effects on Monoamine Levels and Turnover

Evaluation in Animal Models of Affective and Behavioral States

The potential therapeutic utility of clovoxamine has been explored in various animal models designed to screen for antidepressant and anxiolytic properties. These models subject animals to stressful or aversive conditions to elicit behaviors thought to be analogous to symptoms of depression and anxiety in humans.

The antidepressant potential of novel compounds is frequently assessed using behavioral despair models, such as the forced swim test (FST) and the tail suspension test (TST). researchgate.netherbmedpharmacol.comresearchgate.net In these tests, an antidepressant effect is inferred from a reduction in the duration of immobility, which is interpreted as a decrease in "behavioral despair." researchgate.netresearchgate.net

While specific data from FST or TST studies with clovoxamine were not found in the search results, the known mechanism of action of clovoxamine as a serotonin-norepinephrine reuptake inhibitor (SNRI) strongly suggests it would demonstrate antidepressant-like activity in these models. wikipedia.org SNRIs, as a class, are well-established to reduce immobility time in both the FST and TST. d-nb.infojst.go.jp The differential effects on swimming and climbing behavior in the FST can sometimes provide insights into the relative contribution of the serotonergic and noradrenergic systems, respectively. researchgate.net

Table 2: Common Animal Models for Assessing Antidepressant-like Activity

Model Principle Primary Measure
Forced Swim Test (FST) Behavioral despair in an inescapable water cylinder. herbmedpharmacol.com Duration of immobility. researchgate.netresearchgate.net
Tail Suspension Test (TST) Behavioral despair when suspended by the tail. researchgate.net Duration of immobility. researchgate.net
Chronic Unpredictable Mild Stress (CUMS) Induces a depressive-like state through exposure to a series of mild, unpredictable stressors. nih.gov Anhedonia (e.g., reduced sucrose (B13894) preference), changes in body weight. herbmedpharmacol.com

Animal models of anxiety are employed to evaluate the potential of compounds to reduce anxiety-like behaviors. nih.govscielo.br These models often capitalize on the natural conflict between an animal's exploratory drive and its aversion to open, elevated, or brightly lit spaces. scielo.brscielo.br

Clovoxamine has been investigated as a potential anxiolytic agent. wikipedia.orgtheinterstellarplan.com Commonly used models to assess anxiolytic-like effects include the elevated plus-maze (EPM), the open field test, and the conditioned fear stress paradigm. scielo.brnih.govresearchgate.net In the EPM, an increase in the time spent in the open arms is indicative of an anxiolytic effect. scielo.br Similarly, increased exploration of the center of an open field suggests reduced anxiety. researchgate.net The conditioned fear stress model measures the reduction of freezing behavior in an environment previously associated with an aversive stimulus as an indicator of anxiolytic activity. nih.gov Studies on the related SSRI fluvoxamine have shown that it can suppress conditioned fear stress-induced freezing behavior in mice, suggesting anxiolytic-like properties. nih.gov Given that clovoxamine was also investigated for its anxiolytic potential, it is likely that it produced positive results in one or more of these preclinical models. wikipedia.orgtheinterstellarplan.com

Table 3: Common Animal Models for Assessing Anxiolytic-like Activity

Model Principle Primary Measure(s)
Elevated Plus-Maze (EPM) Conflict between exploration and aversion to open/elevated spaces. scielo.brscielo.br Time spent and entries into open arms. scielo.br
Open Field Test Aversion to a novel, open, and brightly lit arena. researchgate.net Time spent in the center, locomotor activity.
Conditioned Fear Stress Freezing behavior in response to a context previously paired with an aversive stimulus. nih.gov Duration of freezing behavior. nih.gov

Beyond the standard tests for antidepressant and anxiolytic activity, other behavioral paradigms can provide a more comprehensive preclinical profile of a compound. For instance, models of obsessive-compulsive disorder (OCD), such as the marble-burying test, are relevant for serotonergic compounds. frontiersin.org In this test, a reduction in the number of marbles buried can indicate anti-compulsive-like effects. frontiersin.org The related compound fluvoxamine has shown efficacy in attenuating compulsive-like behaviors in animal models. frontiersin.org

Additionally, cognitive function is an important domain to assess, as cognitive deficits can be a feature of depression. researchgate.net Paradigms such as the Morris water maze or novel object recognition test can be used to evaluate effects on learning and memory. nih.gov Fluvoxamine, through its agonism at sigma-1 receptors, has been shown to improve cognitive impairments in some animal models. researchgate.net Given the structural similarity, it would be of interest to determine if clovoxamine shares these properties. wikipedia.org Social interaction tests can also be used to model aspects of social withdrawal that can occur in depression. frontiersin.org

Comparative Preclinical Pharmacological Profiles

Differentiation from Classical Antidepressant Classes (e.g., Tricyclics)

Clovoxamine's preclinical pharmacological profile distinguishes it from classical tricyclic antidepressants (TCAs) primarily through its mechanism of action and receptor affinity profile. While TCAs typically block the reuptake of both serotonin and norepinephrine, they also exhibit significant affinity for various other receptors, leading to a broad range of side effects. pbpsychiatricservices.commedcraveonline.com Clovoxamine, in contrast, acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) with notably low affinity for muscarinic acetylcholine, histamine, adrenergic, and other serotonin receptors. wikipedia.org This enhanced selectivity suggests a more targeted therapeutic action with a potentially more favorable side effect profile compared to the less discriminate receptor interactions of TCAs.

In preclinical models, the differentiation is further evident. For instance, quantitative pharmaco-EEG studies in humans demonstrated that clovoxamine induces only minor changes, characterized by an increase in fast beta-activities, suggesting slight activating qualities. nih.gov This contrasts with the marked central nervous system changes produced by the tricyclic antidepressant imipramine (B1671792), which include a concomitant increase of slow and fast activities and a decrease of alpha-activity, indicative of sedative properties. nih.gov Furthermore, psychometric tests in normal volunteers showed that lower doses of clovoxamine improved attention, concentration, and mood, whereas imipramine was associated with increased reaction time and a deterioration of mood and psychomotor activity. nih.gov

The table below summarizes key pharmacological distinctions between clovoxamine and classical tricyclic antidepressants based on preclinical findings.

FeatureClovoxamineClassical Tricyclic Antidepressants (TCAs)
Primary Mechanism Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) wikipedia.orgSerotonin and Norepinephrine Reuptake Inhibition pbpsychiatricservices.commedcraveonline.com
Receptor Affinity Low affinity for muscarinic, histaminergic, and adrenergic receptors wikipedia.orgSignificant affinity for muscarinic, histaminergic, and adrenergic receptors pbpsychiatricservices.commedcraveonline.com
EEG Profile Minor increase in fast beta-activity (activating) nih.govIncreased slow and fast activity, decreased alpha-activity (sedative) nih.gov
Psychomotor Effects Improved attention and concentration at lower doses nih.govIncreased reaction time, potential for psychomotor impairment nih.gov

Comparison with Structurally Related Compounds (e.g., Fluvoxamine)

Clovoxamine and its structural relative, fluvoxamine, share a similar chemical backbone but exhibit distinct pharmacological profiles. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI), potently inhibiting serotonin reuptake with minimal effects on norepinephrine. nih.govdrugbank.com In contrast, clovoxamine is characterized as a serotonin-norepinephrine reuptake inhibitor (SNRI), indicating a dual mechanism of action. wikipedia.org

This fundamental difference in neurotransmitter reuptake inhibition is a key distinguishing factor. While both compounds lack significant affinity for muscarinic, adrenergic, and histaminergic receptors, their influence on norepinephrine reuptake separates their pharmacological classification and potential therapeutic effects. wikipedia.orgfda.gov

Preclinical studies highlight these differences. For example, while both clovoxamine and fluvoxamine can improve attention and concentration in psychometric tests, fluvoxamine has been noted to induce tiredness in a portion of subjects, a side effect less prominent with clovoxamine at comparable doses. nih.gov Quantitative EEG studies also show that fluvoxamine produces more pronounced CNS changes than clovoxamine, though less sedative than the tricyclic imipramine. nih.gov

The following table provides a comparative overview of the preclinical pharmacological profiles of clovoxamine and fluvoxamine.

FeatureClovoxamineFluvoxamine
Primary Mechanism Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) wikipedia.orgSelective Serotonin Reuptake Inhibitor (SSRI) nih.govdrugbank.com
Norepinephrine Reuptake Inhibits norepinephrine reuptake wikipedia.orgVery weak effect on norepinephrine reuptake nih.govdrugbank.com
EEG Profile Minor activating changes nih.govMarked CNS changes, less sedative than imipramine nih.gov
Reported Sedative Effects Minimal nih.govTiredness reported in some subjects nih.gov
Structural Class 2-aminoethyl oxime ether of an aralkylketone nih.gov2-aminoethyl oxime ether of an aralkylketone nih.gov

Advanced Methodologies for Research on Clovoxamine Fumarate

In Vitro Assay Development and Optimization

In vitro methodologies are fundamental for the initial characterization of a compound's interaction with its biological targets. The development and optimization of these assays are geared towards achieving high sensitivity, specificity, and throughput.

High-Throughput Screening for Receptor and Transporter Interactions

High-Throughput Screening (HTS) allows for the rapid assessment of Clovoxamine (B1669253) fumarate (B1241708) against a large panel of biological targets, primarily the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). This approach is essential for determining the compound's potency and selectivity. HTS employs automated platforms that can perform, process, and analyze thousands of biochemical or cell-based assays in a short period. frontiersin.org

The process begins with the development of robust assays compatible with miniaturized formats (e.g., 384- or 1536-well plates). For Clovoxamine, this involves radioligand binding assays or fluorescence-based uptake inhibition assays. In a binding assay, a radiolabeled ligand known to bind to SERT or NET is used. The ability of Clovoxamine to displace this radioligand is measured, providing an indication of its binding affinity (Ki). Uptake inhibition assays, often performed in cells engineered to express high levels of SERT or NET, measure the compound's ability to block the transport of a fluorescent substrate, providing a functional measure of its inhibitory concentration (IC50).

Table 1: High-Throughput Screening Technologies for Transporter Interaction Analysis
Assay TechnologyPrincipleApplication for ClovoxamineKey Readout
Radioligand Binding AssayCompetitive binding between Clovoxamine and a high-affinity radiolabeled ligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) at the target transporter.Determination of binding affinity (Ki) to SERT and NET.Scintillation counts (Disintegrations Per Minute).
Fluorescence-Based Uptake AssayInhibition of the uptake of a fluorescent substrate (e.g., ASP+) into cells expressing the target transporter (SERT or NET).Functional assessment of transporter inhibition (IC50).Fluorescence intensity.
Scintillation Proximity Assay (SPA)A type of radioligand binding assay where the radiolabel is only detected when the ligand is bound to the transporter-coated bead, eliminating the need for a separation step.High-throughput determination of binding affinity with reduced workflow complexity.Light emission from scintillant-embedded beads.
Fluorescence Resonance Energy Transfer (FRET)Measures proximity between two fluorophores. Can be adapted to measure conformational changes in the transporter upon Clovoxamine binding.Investigation of the molecular mechanism of binding and inhibition.Ratio of acceptor to donor fluorescence emission.

Cell Culture Models for Cellular Signaling Studies

Cell culture models are indispensable for dissecting the downstream cellular effects that result from Clovoxamine's interaction with its primary targets. These models allow for the investigation of signaling pathways in a controlled environment. Given the structural similarity between clovoxamine and fluvoxamine (B1237835), cell lines used to study fluvoxamine's effects are highly relevant. wikipedia.org

For instance, PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla, are often used to study pathways related to neuronal differentiation and survival. Studies with the related compound fluvoxamine have used PC12 cells to show how it potentiates nerve growth factor (NGF)-induced neurite outgrowth, a process involving signaling molecules like PLC-gamma, PI3K, and MAPK. Similarly, cultured neural stem cells (NSCs) can be used to investigate the effects of Clovoxamine on neurogenesis and oligodendrogenesis. Research on fluvoxamine has demonstrated its ability to influence NSC differentiation, an effect mediated by signaling pathways such as the Notch pathway. duq.edu Furthermore, immune cells like CD4+ T cells can be cultured to study the immunomodulatory effects of Clovoxamine, as fluvoxamine has been shown to repress T-cell glycolysis by inhibiting the PI3K-AKT signaling pathway.

Table 2: Cell Culture Models for Clovoxamine Signaling Studies
Cell ModelOriginResearch ApplicationSignaling Pathways Investigated
PC12 CellsRat Adrenal PheochromocytomaNeuronal differentiation, neurite outgrowth, neuroprotection.Ras/Raf/MAPK, PI3K/Akt, PLC-gamma.
HEK-293 CellsHuman Embryonic KidneyTransporter function and pharmacology (when transfected to express SERT/NET).Direct transporter kinetics, second messenger systems.
Cultured Neural Stem Cells (NSCs)Rodent or Human Brain TissueNeurogenesis, gliogenesis, cell proliferation and differentiation.Notch, Wnt, Sonic Hedgehog (Shh).
Primary Neuronal CulturesRodent Embryonic BrainSynaptic plasticity, neurotransmitter release, network activity.Calcium signaling, CREB, BDNF signaling.
CD4+ T CellsHuman or Mouse Peripheral BloodImmunomodulatory effects, cytokine production.PI3K/AKT, mTOR, NF-κB.

Advanced In Vivo Preclinical Techniques

In vivo techniques are critical for understanding how Clovoxamine fumarate behaves in a complex, living system, providing insights into its pharmacokinetics, pharmacodynamics, and effects on neurotransmission in real-time.

Microdialysis for Real-Time Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique used to measure the concentrations of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions of freely moving animals. frontiersin.orgacs.org For a dual SNRI like Clovoxamine, this method is ideal for demonstrating its primary mechanism of action: the elevation of synaptic serotonin and norepinephrine levels.

The procedure involves the stereotaxic implantation of a small, semi-permeable microdialysis probe into a target brain area, such as the prefrontal cortex, hippocampus, or striatum. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the surrounding tissue diffuse across the membrane into the aCSF, creating a dialysate that is collected at regular intervals. These samples are then analyzed using highly sensitive techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection. Studies using the related compound fluvoxamine have successfully employed microdialysis to show a marked increase in extracellular serotonin and a modest increase in norepinephrine in the prefrontal cortex of rats. nih.govnih.gov This methodology can be applied to quantify the dose-dependent and time-dependent effects of Clovoxamine on neurotransmitter levels, confirming its SNRI activity in vivo.

Table 3: Representative Microdialysis Findings for a Structurally Related SNRI (Fluvoxamine)
Brain RegionNeurotransmitterEffect of Acute AdministrationEffect of Chronic AdministrationReference
Prefrontal CortexSerotonin (5-HT)Marked increase.Sustained elevation and blunted stress-induced release. nih.gov
Prefrontal CortexNorepinephrine (NE)Mild/transient increase.No significant change in basal levels. nih.govnih.gov
Frontal Cortex5-HIAA (5-HT metabolite)Delayed decrease.Increased levels. nih.gov

Imaging Techniques for Target Occupancy and Brain Distribution (e.g., Autoradiography)

Imaging techniques are vital for visualizing the distribution of Clovoxamine in the brain and quantifying its engagement with its targets, SERT and NET. Ex vivo autoradiography is a high-resolution technique that provides a detailed map of target occupancy. In this method, animals are administered Clovoxamine, and at a specific time point, their brains are removed, sectioned, and incubated with a radioligand that binds specifically to SERT or NET. The amount of radioligand binding is then quantified using phosphor imaging or film. By comparing the binding in Clovoxamine-treated animals to that in vehicle-treated controls, the percentage of transporters occupied by the drug can be calculated for various brain regions.

Studies on fluvoxamine have used ex vivo autoradiography to establish a clear relationship between drug concentration in the brain and SERT occupancy, showing that high occupancy is achieved at clinically relevant doses. nih.govresearchgate.net For instance, a pharmacokinetic-pharmacodynamic (PK-PD) model for fluvoxamine in rats determined that maximal SERT occupancy (around 95%) was reached rapidly after administration. nih.govresearchgate.net Similar studies would be essential for Clovoxamine to establish its target engagement profile. In addition to autoradiography, in vivo imaging techniques like Positron Emission Tomography (PET), using specific radiotracers for SERT (e.g., [¹¹C]DASB) and NET, can be used in non-human primates and humans to measure target occupancy non-invasively. nih.gov

Table 4: Key Parameters from Imaging Studies of SERT Occupancy by Fluvoxamine
TechniqueSpeciesKey FindingParameter (Example)Reference
Ex Vivo AutoradiographyRatEstablished a PK-PD model relating plasma/brain concentration to SERT occupancy.EC50 (plasma) for SERT occupancy: ~0.48 ng/mL. nih.govresearchgate.net
PET with ¹¹CMcN5652HumanDemonstrated that clinical doses achieve ~80% SERT occupancy.ED50 (oral dose) for SERT occupancy: ~18.6 mg. nih.gov
Ex Vivo AutoradiographyRatAcute fluvoxamine administration affects 5-HT synthesis rates in a region-dependent manner.Increased 5-HT synthesis in hippocampus and hypothalamus. nih.gov

Computational and Systems Pharmacology Approaches

Computational and systems pharmacology approaches integrate experimental data with mathematical modeling to simulate and predict a drug's behavior, from molecular interactions to systemic effects. These in silico methods are crucial for rational drug design and for understanding the complex network effects of a compound like Clovoxamine.

Molecular docking is a primary computational technique used to predict the preferred orientation of Clovoxamine when bound to a three-dimensional model of its target transporter. researchgate.net Using crystal structures of homologous transporters, such as the bacterial leucine (B10760876) transporter (LeuT), as templates, homology models of human SERT and NET can be constructed. researchgate.net Docking simulations can then place the Clovoxamine molecule into the binding pocket of these models, helping to identify key amino acid residues involved in the interaction. This provides insights into the structural basis for its binding affinity and selectivity. For example, studies on related inhibitors have identified specific residues within transmembrane helices that are critical for binding. nih.gov

Systems pharmacology extends beyond a single target to model the broader biological network in which the drug acts. For Clovoxamine, this would involve creating a quantitative systems pharmacology (QSP) model of the serotonergic and noradrenergic synapses. Such a model would incorporate data on transporter expression levels, neurotransmitter synthesis and release rates, receptor dynamics, and the pharmacokinetic properties of Clovoxamine. By simulating the effects of the drug within this system, researchers can predict the downstream consequences of SERT and NET inhibition on neuronal firing, circuit activity, and ultimately, behavior. These models can help bridge the gap between molecular action and therapeutic outcome.

Table 5: Computational and Systems Pharmacology Techniques
TechniqueDescriptionApplication for Clovoxamine Research
Homology ModelingBuilding a 3D protein model of SERT/NET based on the known structure of a homologous protein (e.g., LeuT).Creating structural templates for docking studies.
Molecular DockingPredicting the binding mode and affinity of Clovoxamine within the SERT and NET binding sites.Rationalizing structure-activity relationships and selectivity.
Molecular Dynamics (MD) SimulationSimulating the movement of the Clovoxamine-transporter complex over time to understand binding stability and conformational changes.Investigating the dynamics of drug-target interactions.
Quantitative Systems Pharmacology (QSP)Integrating PK/PD data into a mathematical model of the relevant biological system (e.g., monoaminergic synapse).Predicting the systems-level impact of Clovoxamine on neurotransmission and informing clinical trial design.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools that predict the preferred orientation of a ligand when bound to a receptor or other macromolecule. derpharmachemica.com These techniques are crucial for understanding the binding affinity and mode of interaction at a molecular level. derpharmachemica.comresearchgate.net

Research involving fluvoxamine has utilized these methods to explore its binding characteristics with various biological targets. In one study, spectroscopic techniques combined with molecular modeling were used to investigate the interaction between fluvoxamine and human serum albumin (HSA). nih.gov The results from molecular docking indicated that fluvoxamine inserts into sub-domain IIA, also known as site I, of HSA. This binding is stabilized primarily by hydrophobic forces, leading to a slight conformational change in the protein. nih.gov

Another investigation used molecular docking and dynamics simulations to explore the potential antiviral action of fluvoxamine against SARS-CoV-2. nih.gov Fluvoxamine was docked with several viral protein targets, with the best docking scores observed for the main protease (Mpro), papain-like protease (PLpro), and nonstructural protein 14 (NSP14). nih.govresearchgate.net Subsequent molecular dynamics simulations confirmed the stability of these fluvoxamine-protein complexes and calculated their binding free energies. nih.govresearchgate.net

Further computational studies have explored the binding of fluvoxamine to other proteins, such as HSPB8, a heat shock protein implicated in some neuromuscular disorders. dovepress.com Docking analyses identified critical amino acid residues within the binding pocket that are essential for the ligand-receptor interaction. dovepress.com

Table 1: Molecular Docking Simulation Findings for Fluvoxamine
Target ProteinKey FindingsIdentified Interacting ResiduesBinding Energy (kJ/mol)Reference
Human Serum Albumin (HSA)Fluvoxamine binds to sub-domain IIA (site I), primarily through hydrophobic forces.Not specifiedNot specified nih.gov
SARS-CoV-2 MproStable complex formation observed in simulations.His41, Cys145, Glu166, Asp187-82.7 nih.govresearchgate.net
SARS-CoV-2 PLproStable complex formation observed in simulations.Gly163, Arg166-38.5 nih.govresearchgate.net
SARS-CoV-2 NSP14Stable complex formation with the lowest binding free energy among tested targets.Glu302, Gly333, Phe426-105.1 nih.govresearchgate.net
HSPB8Efficiently binds to the target protein.Met37, Ser57, Ser58, Trp60, Thr63, Lys115, Asp116, Gly117, Val152, Leu186Not specified dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com By developing mathematical models, QSAR can predict the activity of new or untested compounds, thereby guiding drug design and optimization. mdpi.commdpi.com This methodology is particularly valuable in drug discovery as it helps in understanding the relationship between the spatial and electronic properties of molecules and their biological effects. nih.gov

Fluvoxamine has been included as a reference compound in the training sets of several QSAR studies aimed at designing new antidepressant drugs. farmaciajournal.comnih.gov These models seek to predict the binding affinity of compounds to specific targets, such as the serotonin transporter (SERT). farmaciajournal.comnih.gov The development of a robust QSAR model relies on its statistical validation, typically assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (q²). farmaciajournal.com

For instance, one study developed a QSAR model for a set of 15 antidepressants, including fluvoxamine, with known binding affinities (Ki) for the SERT membrane receptor. farmaciajournal.com The model demonstrated strong predictive power, which was confirmed by its statistical parameters. farmaciajournal.com Another 3D-QSAR study on a series of 18 antidepressants also included fluvoxamine to elucidate the key physicochemical properties responsible for binding to the SERT active site. nih.gov Such models are instrumental in screening new chemical entities and prioritizing them for synthesis and further testing. mdpi.com

Table 2: Fluvoxamine in QSAR Model Development
QSAR Model FocusMolecular TargetRole of FluvoxamineKey Statistical ParametersReference
Prediction of antidepressant activitySerotonin Transporter (SERT)Included in the training set of 15 antidepressants.R² = 0.89, q² = 0.85 farmaciajournal.com
3D-QSAR-ALMOND modelSerotonin Transporter (SERT)Included in the training set of 18 antidepressants.r² = 0.7-0.82, q² = 0.5-0.6 nih.gov
Prediction of CYP2C9 inhibitionCytochrome P450 2C9Included in a dataset of 34 competitive inhibitors.Not specified for fluvoxamine uma.pt

Predictive PK/PD Modeling and Simulation

Predictive pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to describe the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics) over time. nih.govallucent.com These models are essential for translating preclinical data to clinical scenarios, optimizing dosing regimens, and understanding the time course of drug effects. nih.govmdpi.com

The main objective of several investigations has been to explore the PK/PD correlations of fluvoxamine as a representative Selective Serotonin Reuptake Inhibitor (SSRI). universiteitleiden.nl A key area of research has been the development of PK models to estimate the concentrations of fluvoxamine in both plasma and the brain. researchgate.net One study in rats utilized a model comprising three compartments for plasma concentrations combined with a two-compartment model for brain distribution. researchgate.net This model was then applied in a PK/PD analysis to correlate brain concentrations of fluvoxamine with changes in serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels in the frontal cortex. researchgate.net

Another study established a PK/PD correlation for the effect of fluvoxamine on behavior induced by p-chloroamphetamine (PCA) in rats. nih.gov Fluvoxamine's pharmacokinetics were described by a population three-compartment model. The observed behavioral effects were then directly related to fluvoxamine plasma concentrations using a proportional odds model, which allowed for the calculation of EC₅₀ values for different behavioral endpoints. nih.gov This type of modeling is crucial for understanding the concentration-effect relationship and provides a basis for more complex, mechanism-based PK/PD models. universiteitleiden.nlnih.gov

Table 3: Predictive PK/PD Modeling Studies of Fluvoxamine
Model TypeBiological SystemPharmacodynamic Endpoint(s)Key Findings / ParametersReference
PK model for brain distributionRatsMicrodialysate levels of 5-HT and 5-HIAA in the frontal cortex.A disproportionate increase in brain concentrations was observed with increasing dose. The model was successfully applied to a PK/PD investigation. researchgate.net
Population 3-compartment PK model with a proportional odds PD modelRatsCategorical scores for p-chloroamphetamine-induced behaviors (excitation, flat body posture, forepaw trampling).Demonstrated feasibility of PK/PD modeling for categorical behavioral data. EC₅₀ for excitation (P(Y<3)) was 100+/-20 ng/ml. nih.gov
Mechanism-based cascading PK/PD modelGeneral (Review)SERT occupancy, 5-HT/5-HIAA levels, REM sleep.The model enables the prediction of the time course of various biomarkers, accounting for the delayed therapeutic effect of SSRIs. universiteitleiden.nl

Emerging Research Directions and Future Perspectives

Exploration of Novel Preclinical Therapeutic Indications

The primary mechanism of Clovoxamine (B1669253), the dual inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, underpins the therapeutic action of many currently prescribed antidepressants. mayoclinic.org This dual action may offer advantages over single-action agents by treating a broader array of symptoms. wikipedia.org While originally studied for depression, this mechanism suggests potential efficacy in other conditions where serotonergic and noradrenergic pathways are implicated.

Future preclinical research could investigate Clovoxamine fumarate's potential in treating chronic pain conditions. mayoclinic.org The involvement of serotonin and norepinephrine in the body's endogenous pain modulation pathways is well-established. nih.gov Studies have shown that other SNRIs can reduce pain-related behavior in animal models of neuropathic pain and fibromyalgia, suggesting a promising avenue for investigation. wikipedia.orgnih.gov Furthermore, off-label applications for some SNRIs have included attention-deficit hyperactivity disorder (ADHD) and obesity, indicating that the foundational mechanism of Clovoxamine could be relevant to these disorders as well. wikipedia.orgwikipedia.org

Preclinical models could be used to systematically evaluate the efficacy of Clovoxamine fumarate (B1241708) in these areas, providing a basis for any future therapeutic development.

Table 1: Potential Novel Preclinical Indications for this compound

This table is based on the established mechanisms of SNRIs and preclinical findings for other compounds in this class.

Potential IndicationRationale for InvestigationRelevant Neurotransmitter System(s)
Neuropathic PainSNRIs have demonstrated efficacy in modulating pain pathways, a function attributed to the enhancement of descending inhibitory pain pathways in the spinal cord. wikipedia.orgnih.govSerotonin, Norepinephrine
FibromyalgiaSeveral SNRIs are approved for or have been studied in fibromyalgia, a condition thought to involve central sensitization and neurotransmitter dysregulation. wikipedia.orgnih.govSerotonin, Norepinephrine
Attention-Deficit Hyperactivity Disorder (ADHD)Norepinephrine reuptake inhibition is a key mechanism of some non-stimulant ADHD medications. The dual action of Clovoxamine could offer a different modulatory profile. wikipedia.orgNorepinephrine, Serotonin
ObesitySome SNRIs have been explored for appetite suppression, a mechanism potentially linked to the modulation of serotonin and norepinephrine in hypothalamic circuits. wikipedia.orgSerotonin, Norepinephrine

Investigation of Epigenetic and Genetic Modulations in Response to this compound

The response to antidepressant medications is highly variable, a phenomenon attributed in part to the interplay between drugs and an individual's genetic and epigenetic landscape. mdpi.comnih.gov Epigenetics refers to modifications, such as DNA methylation and histone modifications, that regulate gene expression without altering the DNA sequence itself. dergipark.org.trmdpi.com Research has shown that SSRIs and SNRIs can induce epigenetic changes, which may be integral to their therapeutic effects. dergipark.org.troup.com

Future research should investigate whether this compound can modulate epigenetic markers. Studies on other antidepressants have identified changes in the methylation status of genes crucial to neurodevelopment and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). mdpi.comdergipark.org.tr For instance, hypermethylation of the promoter for the serotonin transporter gene (SLC6A4) has been linked to better treatment outcomes with fluvoxamine (B1237835). mdpi.com Given that Clovoxamine is a fumarate salt, and fumarate itself is a key metabolite that can influence epigenetic processes like DNA methylation, this represents a particularly compelling, albeit speculative, area for future study.

From a genetic standpoint, pharmacogenetic studies have identified polymorphisms in several genes that can predict antidepressant response. frontiersin.org Variations in the gene encoding the serotonin transporter (SLC6A4), such as the 5-HTTLPR polymorphism, and in genes for metabolizing enzymes like CYP2D6, can significantly alter drug efficacy and tolerability. mdpi.comfrontiersin.orgcambridge.org Any future preclinical evaluation of Clovoxamine would need to account for these genetic factors to understand potential variability in response.

Table 2: Potential Genetic and Epigenetic Research Targets for this compound

This table outlines key areas for investigation based on established pharmacogenetic and epigenetic research on related antidepressants.

Research AreaSpecific Target/MechanismRationale for Investigation with Clovoxamine
Epigenetic ModulationDNA MethylationTo determine if Clovoxamine alters methylation patterns of key neuroplasticity genes (e.g., BDNF, SLC6A4), potentially influencing long-term therapeutic effects. mdpi.comdergipark.org.tr
Histone ModificationTo investigate if Clovoxamine affects histone acetylation or methylation, which can alter chromatin structure and the expression of genes involved in stress response and neuronal function. dergipark.org.tr
Genetic Modulation (Pharmacogenetics)Transporter Genes (e.g., SLC6A4)To understand how common polymorphisms (e.g., 5-HTTLPR) in the serotonin transporter gene might influence binding affinity and reuptake inhibition by Clovoxamine. cambridge.org
Metabolic Enzyme Genes (e.g., CYP450 family)To identify the specific cytochrome P450 enzymes responsible for Clovoxamine metabolism and how genetic variants in these enzymes could affect its pharmacokinetic profile. mdpi.com

Development of Advanced Analogues with Improved Preclinical Pharmacological Profiles

Clovoxamine belongs to the chemical class of 2-aminoethyl oxime ethers of aralkylketones. researchgate.netresearchgate.net This chemical scaffold provides a robust foundation for the rational design of advanced analogues. The goal of such medicinal chemistry efforts would be to refine the compound's pharmacological properties to create molecules with superior preclinical profiles. Research into other oxime ether derivatives has successfully produced compounds with significant antidepressant activity, in some cases greater than that of the related drug fluvoxamine. researchgate.net

Structure-activity relationship (SAR) studies would be central to this effort. By systematically modifying different parts of the Clovoxamine molecule—such as the valerophenone (B195941) backbone, the oxime ether linkage, or the terminal amino group—researchers could fine-tune its activity. jst.go.jp For example, modifications could aim to alter the binding affinity for SERT and NET, potentially changing the ratio of serotonin to norepinephrine reuptake inhibition to target specific symptom clusters. Other goals could include improving metabolic stability to optimize pharmacokinetic properties or enhancing selectivity to ensure the compound does not interact with unintended targets.

Table 3: Hypothetical Analogue Development Strategy for Clovoxamine

This table illustrates potential structure-activity relationship (SAR) investigations for creating advanced Clovoxamine analogues.

Structural Moiety for ModificationHypothetical ModificationPotential Pharmacological Objective
4-chlorophenyl groupSubstitute with other halogens (F, Br) or electron-withdrawing/donating groups.Modulate binding affinity and selectivity for SERT/NET.
5-methoxy groupVary the alkyl chain length (e.g., ethoxy, propoxy) or replace with other functional groups.Alter metabolic stability and blood-brain barrier penetration.
O-(2-aminoethyl)oxime linkerModify the length of the ethyl chain or introduce conformational constraints.Optimize the spatial orientation for receptor binding and improve potency.
Terminal amineSynthesize secondary or tertiary amine analogues.Fine-tune the pKa and pharmacokinetic profile of the molecule. jst.go.jp

Contribution to Understanding Neuropsychiatric Disease Mechanisms from a Basic Science Perspective

Beyond any direct therapeutic potential, this compound stands out as a valuable chemical tool for basic science research. Its characterization as an SNRI with low affinity for other adrenergic, muscarinic, and histaminergic receptors makes it a relatively "clean" pharmacological probe to isolate the specific consequences of dual serotonin and norepinephrine reuptake inhibition.

A critical area of inquiry would be its activity at the sigma-1 receptor (S1R). Its close structural analogue, fluvoxamine, is a potent S1R agonist, and this activity is believed to mediate some of its neuroprotective and anti-inflammatory effects by regulating endoplasmic reticulum (ER) stress. psychiatryinvestigation.orgresearchgate.netnih.gov Determining whether Clovoxamine shares this S1R agonism is a key unanswered question.

If Clovoxamine is an S1R agonist, it could be used to further explore the interplay between dual monoamine reuptake and S1R-mediated chaperone activity.

If Clovoxamine is not an S1R agonist, it would become an invaluable comparator to fluvoxamine, allowing researchers to definitively separate the effects of SERT/NET inhibition from those of S1R activation in various disease models.

Using Clovoxamine in preclinical models could help elucidate how the simultaneous elevation of serotonin and norepinephrine influences downstream signaling pathways, neuroplasticity, and the regulation of the glutamate (B1630785) system, all of which are implicated in the pathophysiology of neuropsychiatric disorders. jneuropsychiatry.orgnih.gov This could provide fundamental insights into the neurobiological basis of depression and anxiety, contributing to the development of more targeted and effective future therapies.

Q & A

Q. What ethical guidelines govern preclinical toxicity testing of this compound?

  • Methodological Answer : Adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and institutional animal care protocols (IACUC approval). Report adverse events (e.g., hepatotoxicity in rodents) with dose thresholds and histopathological findings. Include negative controls and justify sample sizes to minimize animal use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.